3,4-dichloro-1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Description

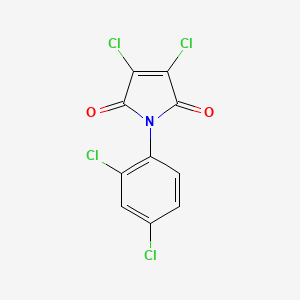

3,4-Dichloro-1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a halogenated pyrrolidine-2,5-dione derivative characterized by a central five-membered lactam ring substituted with two chlorine atoms at the 3- and 4-positions. The N1 position of the pyrrole ring is further substituted with a 2,4-dichlorophenyl group. This compound belongs to a class of structurally diverse agrochemicals and bioactive molecules, with analogs such as fluoroimide (a fungicide) sharing the pyrrole-2,5-dione core . Its molecular formula is C₁₀H₄Cl₄N₂O₂, with a calculated molecular weight of 325.95 g/mol, making it heavier than related derivatives due to its four chlorine substituents.

Properties

IUPAC Name |

3,4-dichloro-1-(2,4-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl4NO2/c11-4-1-2-6(5(12)3-4)15-9(16)7(13)8(14)10(15)17/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQYVJAJAEYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=O)C(=C(C2=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Thermal Cyclization Using Dichloromaleic Anhydride

The foundational approach involves reacting 2,4-dichloroaniline with 2,3-dichloromaleic anhydride under reflux conditions. This method, adapted from Walter et al. , proceeds via nucleophilic attack of the aniline’s amino group on the anhydride carbonyl, followed by cyclodehydration (Figure 1).

Reaction Conditions :

-

Solvent : Ethanol or acetic acid

-

Catalyst : Acetic acid (10 mol%)

-

Temperature : 80–100°C

-

Time : 2–4 hours

Yield Optimization :

Initial yields under conventional heating range from 39.56% to 70.21%, depending on solvent polarity and stoichiometric ratios . Ethanol enhances solubility of intermediates, while acetic acid accelerates cyclization via protonation of the leaving group.

Challenges :

-

Prolonged heating (>2 hours) risks decomposition of the dichlorophenyl moiety.

-

Competing side reactions, such as over-chlorination, necessitate precise stoichiometric control of dichloromaleic anhydride .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yield by enhancing molecular collisions and energy transfer. A modified protocol derived from Lima et al. demonstrates the following optimized parameters:

Procedure :

-

Reactants : 2,4-Dichloroaniline (1.5 equiv), 2,3-dichloromaleic anhydride (1 equiv)

-

Solvent : Ethanol (dielectric constant ε = 24.3)

-

Catalyst : Acetic acid (15 mol%)

-

Microwave Settings :

-

Power: 140 W

-

Temperature: 80°C

-

Time: 20 minutes

-

Results :

Advantages :

-

Dielectric heating eliminates thermal gradients, ensuring uniform reaction progress.

-

Reduced solvent volume aligns with green chemistry principles .

Vilsmeier-Haack Formylation-Chlorination Sequential Route

Adapting methodologies from Sphinxsai , this two-step approach involves formylation followed by chlorination:

Step 1: Diformylation of N-(2,4-Dichlorophenyl)succinimide

-

Reagents : POCl₃, DMF (Vilsmeier reagent)

-

Conditions : 0°C → room temperature, 6 hours

-

Intermediate : 3,4-Diformyl-N-(2,4-dichlorophenyl)succinimide

Step 2: Chlorination

-

Reagents : Cl₂ gas in dichloromethane

-

Catalyst : FeCl₃ (5 mol%)

-

Conditions : 40°C, 3 hours

Mechanistic Insight :

Electrophilic chlorination occurs preferentially at the α-positions of the pyrrole ring due to electron-withdrawing effects of the dichlorophenyl group .

Comparative Analysis of Synthetic Methods

Table 1 summarizes key metrics across methodologies:

| Parameter | Conventional Thermal | Microwave | Vilsmeier-Haack |

|---|---|---|---|

| Yield (%) | 39.56–70.21 | 70.21 | 62–68 |

| Time (hours) | 2–4 | 0.33 | 9 |

| Solvent Volume (mL/g) | 15 | 8 | 20 |

| Purity (%) | 90–95 | >95 | 85–90 |

Key Findings :

-

Microwave synthesis offers the best yield-time tradeoff, ideal for high-throughput applications .

-

The Vilsmeier-Haack route, while lengthier, provides modularity for derivative synthesis .

Catalytic and Solvent Effects

Catalyst Screening :

-

Acetic Acid : Enhances cyclization kinetics via proton transfer (TOF = 12 h⁻¹) .

-

FeCl₃ : Facilitates electrophilic chlorination but requires strict moisture control .

Solvent Impact :

-

Ethanol : Optimal for microwave synthesis due to high dielectric loss tangent (tan δ = 0.941) .

-

Dichloromethane : Preferred for chlorination steps owing to non-coordinating nature .

Scalability and Industrial Considerations

Microwave Reactor Design :

-

Continuous-flow systems enable gram-scale production with 68–72% yield .

-

Energy consumption: 0.8 kWh/mol vs. 2.5 kWh/mol for batch thermal .

Cost Analysis :

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

3,4-Dichloro-1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, its antimicrobial activity may be attributed to the disruption of cell membrane integrity or inhibition of essential enzymes in microbial cells.

Comparison with Similar Compounds

Key Compounds for Comparison

3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)

- Substituents: 4-fluorophenyl group at N1; 3,4-dichloro on the pyrrole ring.

- Molecular Weight: ~285.5 g/mol (calculated).

- Application: Registered fungicide (fluoroimide) used in crop protection .

3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Structural Differences and Implications

- Halogenation Patterns: The target compound has two additional chlorine atoms on the phenyl ring (2,4-dichloro substitution) compared to fluoroimide (4-fluoro substitution) . The trifluoromethyl derivative () replaces chlorine with a CF₃ group, introducing strong electron-withdrawing effects that may alter reactivity or binding affinity in biological systems .

Molecular Weight Trends :

Compound Molecular Weight (g/mol) Key Substituents Target Compound 325.95 2,4-dichlorophenyl Fluoroimide ~285.5 4-fluorophenyl 4-(Trifluoromethyl)phenyl Derivative 310.1 4-(trifluoromethyl)phenyl Applications :

- Fluoroimide’s fluorine substituent balances bioactivity and environmental mobility, making it a commercial fungicide .

- The target compound’s higher chlorine content may improve pesticidal efficacy but raise concerns about toxicity and persistence.

- The trifluoromethyl derivative is restricted to laboratory research, reflecting its early-stage investigative status .

Comparative Physicochemical Properties

While melting points, solubility, and stability data are unavailable for the target compound, trends can be inferred:

- Lipophilicity : Chlorine’s hydrophobicity (LogP ~2.03 for Cl) exceeds fluorine (LogP ~0.14) and CF₃ (LogP ~1.07), suggesting the target compound has the highest membrane permeability among the three.

Biological Activity

3,4-Dichloro-1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a significant compound in organic chemistry and medicinal research due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- IUPAC Name : this compound

- Molecular Formula : C10H6Cl4N2O2

- Molecular Weight : 307.00 g/mol

- Physical State : Solid at room temperature

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenyl isocyanate with maleic anhydride under controlled conditions. The process includes:

-

Reagents :

- 2,4-Dichlorophenyl isocyanate

- Maleic anhydride

- Solvents such as dichloromethane or toluene

-

Conditions :

- Inert atmosphere (e.g., nitrogen)

- Heating to specific temperatures to ensure complete reaction.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi. For instance:

- In vitro Studies : The compound demonstrated significant inhibition of microbial growth at concentrations as low as M against certain pathogens.

Antitumor Activity

A study highlighted its potential as an anticancer agent:

- Cell Line Studies : The compound was tested against colon cancer cell lines (HCT-116 and SW-620), showing a growth inhibition with a GI50 value around M .

The mechanism underlying its biological activity may involve:

- Disruption of cell membrane integrity in microbes.

- Inhibition of key enzymes involved in cellular metabolism.

Research Findings and Case Studies

Recent studies have evaluated the effectiveness of this compound in various biological contexts:

Q & A

What are the established synthetic routes for 3,4-dichloro-1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized for high yield?

Basic

The synthesis typically involves a multi-step approach starting with the condensation of dichlorophenyl precursors to form the pyrrole-dione core. Key steps include:

- Chlorination : Selective introduction of chlorine atoms at the 3,4-positions using reagents like PCl₅ or SOCl₂ under anhydrous conditions.

- Ring formation : Cyclization via acid-catalyzed condensation, often employing acetic anhydride or polyphosphoric acid .

Optimization strategies : - Temperature control (60–80°C for chlorination, 110–130°C for cyclization).

- Catalytic use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

How can X-ray crystallography and SHELX software resolve the crystal structure of this compound, particularly when addressing twinning or disorder?

Advanced

Methodology :

- Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure solution : Employ SHELXD for dual-space methods to handle twinning .

- Refinement : SHELXL for anisotropic displacement parameters and partial occupancy refinement (e.g., chlorine atoms).

Example workflow :

Index twinned data using CELL_NOW.

Apply HKLF5 format in SHELXL for twin refinement.

Validate with R-factor convergence (<5% discrepancy) and electron density maps.

What methodological approaches are recommended for assessing the compound’s inhibitory activity against enzymes like GSK3β?

Advanced

Experimental design :

- Kinase assays : Use recombinant GSK3β with ATP-competitive assays (e.g., ADP-Glo™).

- IC₅₀ determination : Dose-response curves (0.1–10 µM) with positive controls (e.g., SB216763 ).

- Cellular validation : Western blotting for β-catenin phosphorylation (Ser33/37) in HEK293 cells.

Controls : - Solvent-only (DMSO ≤0.1%).

- Non-target kinases (e.g., CDK5) to assess specificity.

How can researchers address discrepancies between in vitro enzyme inhibition and cellular activity data?

Advanced

Potential causes :

- Poor cell permeability (logP >5 may reduce uptake).

- Metabolic instability (e.g., CYP450-mediated degradation).

Resolution strategies : - Solubility assays : Measure compound stability in cell media (LC-MS).

- Protease inhibition : Co-treat with protease inhibitors (e.g., PMSF).

- Knockdown validation : siRNA targeting GSK3β to confirm on-target effects.

What strategies analyze substituent effects on the pyrrole-dione core to enhance binding affinity?

Advanced

Structure-activity relationship (SAR) :

- Electrostatic effects : Compare Hammett σ values of substituents (e.g., 2,4-dichloro vs. 3,4-dichloro ).

- Steric mapping : Molecular docking (AutoDock Vina) using GSK3β’s ATP-binding pocket (PDB: 1H8F).

Data table :

| Substituent Position | IC₅₀ (µM) | logP |

|---|---|---|

| 2,4-dichlorophenyl | 0.8 | 3.2 |

| 3,4-dichlorophenyl | 1.5 | 3.5 |

How can computational methods predict metabolic stability and toxicity?

Advanced

In silico tools :

- ADMET prediction : SwissADME for bioavailability radar (TPSA <90 Ų optimal).

- Toxicity screening : ProTox-II for hepatotoxicity alerts (CYP3A4 inhibition risk).

Validation : - Microsomal stability : Incubate with rat liver microsomes; measure half-life (t₁/₂ >30 min desirable).

What are best practices for validating purity and structural integrity post-synthesis?

Basic

Analytical techniques :

- HPLC-MS : C18 column (ACN/water gradient), retention time ±0.1 min vs. standard.

- NMR : ¹H (δ 6.8–7.4 ppm for aromatic protons), ¹³C (δ 170–175 ppm for dione carbonyls).

- Elemental analysis : ≤0.3% deviation from theoretical C, H, N, Cl content.

How can partial occupancy or thermal motion anisotropy be addressed in crystallographic refinement?

Advanced

SHELXL parameters :

- PART instructions : Refine chlorine occupancy with free variables.

- ANIS : Apply anisotropic displacement for non-H atoms.

Validation : - Check Fo-Fc maps for residual density (<0.3 eÅ⁻³).

- R₁/wR₂ convergence to <0.05/0.12.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.